molecular formula C9H14O5 B12894456 (4-Ethyl-3-hydroxy-5-oxotetrahydrofuran-3-yl)methyl acetate

(4-Ethyl-3-hydroxy-5-oxotetrahydrofuran-3-yl)methyl acetate

Cat. No.: B12894456
M. Wt: 202.20 g/mol
InChI Key: IVNVBBIKIIUXTJ-UHFFFAOYSA-N
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Description

(4-Ethyl-3-hydroxy-5-oxotetrahydrofuran-3-yl)methyl acetate is a tetrahydrofuran derivative characterized by a hydroxyl group at position 3, an ethyl group at position 4, a ketone at position 5, and a methyl acetate moiety at the 3-position. Its structural complexity arises from the interplay of functional groups, which influence its reactivity, solubility, and biological activity. Structural determination of such compounds often relies on crystallographic tools like SHELXL and software suites such as WinGX .

Properties

Molecular Formula

C9H14O5

Molecular Weight

202.20 g/mol

IUPAC Name

(4-ethyl-3-hydroxy-5-oxooxolan-3-yl)methyl acetate

InChI

InChI=1S/C9H14O5/c1-3-7-8(11)14-5-9(7,12)4-13-6(2)10/h7,12H,3-5H2,1-2H3

InChI Key

IVNVBBIKIIUXTJ-UHFFFAOYSA-N

Canonical SMILES

CCC1C(=O)OCC1(COC(=O)C)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Ethyl-3-hydroxy-5-oxotetrahydrofuran-3-yl)methyl acetate can be achieved through several methods. One common approach involves the esterification of the corresponding carboxylic acid with an alcohol in the presence of an acid catalyst. For example, acetic acid can react with an alcohol under acidic conditions to form the ester . Another method involves the use of microwave-assisted esterification, which has been shown to be more efficient than conventional methods .

Industrial Production Methods

Industrial production of esters like (4-Ethyl-3-hydroxy-5-oxotetrahydrofuran-3-yl)methyl acetate often involves catalytic processes. For instance, the use of sulfuric acid as a catalyst in a batch reactor can optimize the production of methyl acetate . Additionally, the use of supported copper catalysts has been explored for the hydrogenation of methyl acetate to ethanol .

Chemical Reactions Analysis

Types of Reactions

(4-Ethyl-3-hydroxy-5-oxotetrahydrofuran-3-yl)methyl acetate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions are required.

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Transesterification: Catalysts such as acids or bases are used to facilitate the reaction.

Major Products

    Hydrolysis: Carboxylic acid and alcohol.

    Reduction: Alcohols or aldehydes.

    Transesterification: Different esters.

Scientific Research Applications

Mechanism of Action

The mechanism of action of (4-Ethyl-3-hydroxy-5-oxotetrahydrofuran-3-yl)methyl acetate involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to various biochemical effects . The exact pathways and molecular targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound is compared below with two analogs: 5-hexyloxolan-3-yl acetate (FDB016442) and (2S,3S)-5-[2-(dimethylamino)ethyl]-2-(4-methoxyphenyl)-4-oxo-2,3,4,5-tetrahydro-1,5-benzothiazepin-3-yl acetate (T3D2758) .

Property (4-Ethyl-3-hydroxy-5-oxotetrahydrofuran-3-yl)methyl acetate 5-Hexyloxolan-3-yl acetate (FDB016442) T3D2758 Benzothiazepin Derivative
Core Structure Tetrahydrofuran ring Tetrahydrofuran ring Benzothiazepin ring (7-membered heterocycle)
Substituents - 3-hydroxy
- 4-ethyl
- 5-oxo
- Methyl acetate
- 2-hexyl
- 4-acetoxy
- 4-methoxyphenyl
- 2-(dimethylamino)ethyl
- 3-acetoxy
Molecular Formula C₈H₁₂O₅ (estimated) C₁₂H₂₀O₃ C₂₃H₂₈N₂O₅S
Polarity High (due to hydroxyl and ketone groups) Moderate (long hexyl chain reduces polarity) Moderate (balanced by aromatic and polar groups)
Potential Applications Pharmaceutical intermediates, chiral synthons Solvents, plasticizers Bioactive molecules (e.g., cardiovascular or neurological drugs)

Key Differences in Physicochemical Properties

  • Hydrophilicity vs. Lipophilicity: The target compound’s hydroxyl and ketone groups enhance hydrophilicity, favoring aqueous solubility. In contrast, FDB016442’s hexyl chain increases lipophilicity, making it more suitable for non-polar environments .

Research Findings and Data

Crystallographic Insights

Structural data for these compounds are often resolved using SHELXL , which refines small-molecule geometries with high precision. For example:

  • The target compound’s hydroxyl and ethyl groups likely adopt equatorial positions to minimize steric strain.
  • FDB016442’s hexyl chain may exhibit conformational flexibility, as observed in similar alkyl-substituted tetrahydrofurans .

Stability and Degradation

  • The target compound’s ketone group may render it prone to oxidation under acidic conditions, whereas T3D2758’s acetate ester could hydrolyze in basic environments .

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